molecular formula C12H12BrNO3S B12628752 Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-

Cat. No.: B12628752
M. Wt: 330.20 g/mol
InChI Key: FANMWZAHWGRVLK-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[33]hept-6-yl)- is a complex organic compound with a unique structure that includes a bromophenyl group and a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the bromophenyl group. One common method involves the reaction of a suitable spirocyclic precursor with a bromophenyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring .

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- is unique due to its combination of a bromophenyl group and a spirocyclic system with a thia group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H12BrNO3S

Molecular Weight

330.20 g/mol

IUPAC Name

(4-bromophenyl)-(1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptan-6-yl)methanone

InChI

InChI=1S/C12H12BrNO3S/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-18(12,16)17/h1-4H,5-8H2

InChI Key

FANMWZAHWGRVLK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C12CN(C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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